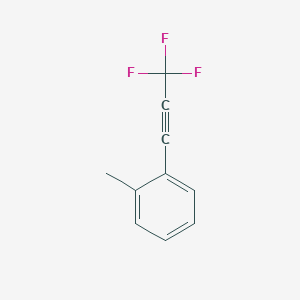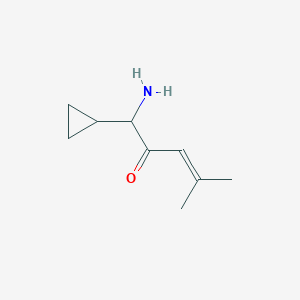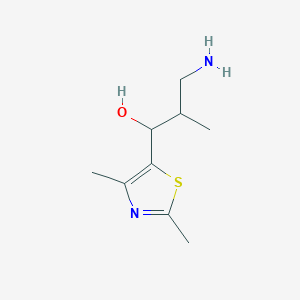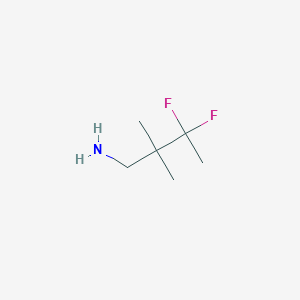
2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene is an organic compound that belongs to the class of sulfonyl compounds It is characterized by the presence of an ethanesulfonyl group attached to a benzene ring, which also bears a methyl group and a nitro group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene typically involves the sulfonylation of 1-methyl-4-nitrobenzene. One common method is the reaction of 1-methyl-4-nitrobenzene with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Nucleophilic Substitution: Formation of sulfonamide or sulfonothioester derivatives.
Reduction: Formation of 2-(Ethanesulfonyl)-1-methyl-4-aminobenzene.
Oxidation: Formation of 2-(Ethanesulfonyl)-4-nitrobenzoic acid.
科学的研究の応用
2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Materials Science: Potential use in the development of novel materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Pharmaceuticals: Explored as a precursor for the synthesis of pharmaceutical compounds.
作用機序
The mechanism of action of 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene depends on the specific reactions it undergoes. For example:
Nucleophilic Substitution: The sulfonyl group acts as an electrophile, attracting nucleophiles to form new bonds.
Reduction: The nitro group undergoes a series of electron transfers, leading to the formation of an amino group.
Oxidation: The methyl group is oxidized through the transfer of electrons to the oxidizing agent.
類似化合物との比較
Similar Compounds
2-(Methanesulfonyl)-1-methyl-4-nitrobenzene: Similar structure but with a methanesulfonyl group instead of an ethanesulfonyl group.
2-(Ethanesulfonyl)-1-methyl-4-aminobenzene: Similar structure but with an amino group instead of a nitro group.
Uniqueness
2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both the sulfonyl and nitro groups allows for diverse chemical transformations and applications in various fields.
特性
分子式 |
C9H11NO4S |
|---|---|
分子量 |
229.26 g/mol |
IUPAC名 |
2-ethylsulfonyl-1-methyl-4-nitrobenzene |
InChI |
InChI=1S/C9H11NO4S/c1-3-15(13,14)9-6-8(10(11)12)5-4-7(9)2/h4-6H,3H2,1-2H3 |
InChIキー |
QEVDEQBUZXKVKR-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(Anilinocarbonyl)amino]-4-chlorobenzoic acid](/img/structure/B13158259.png)





![Ethyl 8-oxaspiro[bicyclo[3.2.1]octane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13158288.png)


![3-Phenyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13158325.png)

![5-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]furan-2-carbaldehyde](/img/structure/B13158329.png)

